molecular formula C9H8Cl2O B13640401 (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

Cat. No.: B13640401
M. Wt: 203.06 g/mol
InChI Key: UDPMVWJTVXNMOD-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate reagent to form the propenol chain. One common method is the Wittig reaction, where 2,4-dichlorobenzaldehyde reacts with a phosphonium ylide to form the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactions are typically conducted in batch reactors with continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the propenol chain can be reduced to form the saturated alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: 2,4-dichlorocinnamaldehyde or 2,4-dichlorocinnamic acid.

    Reduction: (E)-3-(2,4-dichlorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)prop-2-en-1-ol: Similar structure but with only one chlorine atom on the phenyl ring.

    (E)-3-(2,4-difluorophenyl)prop-2-en-1-ol: Fluorine atoms instead of chlorine, leading to different chemical properties.

    (E)-3-(2,4-dimethylphenyl)prop-2-en-1-ol: Methyl groups instead of chlorine, affecting its reactivity and applications.

Uniqueness

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+

InChI Key

UDPMVWJTVXNMOD-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/CO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.